molecular formula C₁₀H₇D₃F₃N₃OS B1151179 Sulfoxaflor-d3

Sulfoxaflor-d3

Cat. No.: B1151179
M. Wt: 280.28
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoxaflor-d3 is a deuterated isotope analog of the insecticide sulfoxaflor, serving as a critical internal standard for precise analytical quantification in complex matrices . This compound is instrumental in advanced environmental and biochemical research, particularly for tracing the environmental fate and elucidating the metabolic degradation pathways of sulfoxaflor, a leading sulfoximine-class insecticide . As a nicotinic acetylcholine receptor (nAChR) competitive modulator, sulfoxaflor provides effective control of sap-feeding pests, and studies confirm its mode of action is distinct from that of neonicotinoid insecticides, belonging to a separate IRAC classification (Group 4C) . Researchers utilize this compound to investigate the subtle interactions of the parent molecule and its metabolites with metabolic enzymes such as cytochrome P450s, which is fundamental for understanding both the efficacy of the insecticide and the mechanisms underlying resistance in pest species . Furthermore, this stable isotope is vital for conducting sophisticated ecotoxicological assessments. It enables highly sensitive analysis of environmental distribution and potential sublethal effects on non-target organisms, which is essential for developing a comprehensive risk profile of sulfoxaflor use in agricultural environments .

Properties

Molecular Formula

C₁₀H₇D₃F₃N₃OS

Molecular Weight

280.28

Synonyms

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide-d3;  GF 2032-d3;  GF 2372-d3;  Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine-d3;  Sulfoxaflor-d3;  Transform-d3;  XDE 208-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Sulfoxaflor D3

Strategies for Deuterium (B1214612) Incorporation into Sulfoxaflor (B1682526)

The synthesis of Sulfoxaflor-d3 involves the specific replacement of three hydrogen atoms with deuterium atoms, typically at the methyl group attached to the sulfur atom. This requires specialized synthetic strategies to ensure precise and efficient labeling.

A key strategy for introducing the trideuteromethyl (-CD3) group into the sulfoximine (B86345) scaffold is through the use of deuterated methylthiolating reagents. These reagents serve as donors of the CD3S- group in the synthetic pathway.

One such approach involves the creation of S-(Methyl-d3) arylsulfonothioates, which are effective trideuteromethylthiolating agents. researchgate.net These can be synthesized and subsequently used to react with various nucleophiles or electrophiles. Another developed reagent is methyl 3-((methyld3)thio)propanoate (DMTP), which serves as a nucleophilic trideuteromethylthiolation reagent. researchgate.net This reagent can be produced efficiently by combining commercially available methyl 3-thiopropanoate with iodomethane-d3 (B117434) (CD3I). researchgate.net This novel SCD3 reagent demonstrates high reactivity with electrophiles, leading to products with excellent deuterium content (99% D). researchgate.net Such reagents have been successfully applied in the synthesis of deuterated biomolecules, including analogs of Sulfoxaflor, for pharmaceutical and agricultural research. researchgate.netresearchgate.net

The general synthetic route for Sulfoxaflor involves the reaction of an intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, with reagents to form the sulfoximine core, followed by cyanation. google.com To produce this compound, a deuterated version of the methylthio-containing precursor is required. This can be achieved by using a d3-methylthiolating agent during the synthesis of this intermediate.

Targeted labeling at the S-methyl group is the most common approach for producing this compound. Recent advancements in synthetic chemistry have provided mild and selective methods for this purpose.

An electrochemical method has been developed for the selective hydrogen-isotope exchange (HIE) on sulfoximines. rsc.orgrsc.org This metal-free technique uses a simple two-electrode setup under galvanostatic conditions, with readily available DMSO-d6 serving as the deuterium source. rsc.orgrsc.org This method has been shown to be highly efficient for deuterating the complex agrochemical Sulfoxaflor at both the benzylic position (97% deuterium incorporation) and, crucially for this compound, the methyl moiety (94% deuterium incorporation). rsc.orgrsc.orgresearchgate.net The process is notable for its tolerance of sensitive functional groups like the nitrile and trifluoromethyl moieties present in the Sulfoxaflor molecule. rsc.orgrsc.org

The labeling results in the compound N-(methyl-d3(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide. lgcstandards.com

Characterization Techniques for Deuterated Sulfoxaflor Analogs

Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to verify the structure of the resulting isotopically labeled compound. This is accomplished using a combination of spectroscopic techniques.

Mass Spectrometry (MS) is a primary tool for confirming deuteration. The molecular weight of this compound is approximately 280.28 g/mol , compared to about 277.27 g/mol for the unlabeled compound, reflecting the mass difference between three deuterium atoms and three hydrogen atoms. lgcstandards.comcorteva.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound shows a distinct precursor ion. Under positive electrospray ionization (ESI+), the precursor ion [M+H]+ for unlabeled Sulfoxaflor is observed at m/z 278. fao.org For this compound, the corresponding precursor ion is observed at m/z 281. researchtrends.net The fragmentation pattern is also used for confirmation, with a characteristic product ion for this compound appearing at m/z 177. researchtrends.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation. In ¹H NMR (proton NMR) spectroscopy, the signal corresponding to the S-methyl protons in unlabeled Sulfoxaflor (a singlet) would be absent or significantly diminished in the spectrum of this compound. mdpi.com Conversely, ²H NMR (deuterium NMR) would show a signal at the chemical shift corresponding to the methyl group, confirming the location of the deuterium label. nih.gov The proton and carbon spectra for the parent compound, Sulfoxaflor, are complex as it exists as a mixture of diastereomers. fao.org The spectra for the deuterated analog would be expected to show similar complexity, minus the specific proton signals from the labeled site. fao.org

The table below summarizes the key mass spectrometry data used for the confirmation of this compound.

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
SulfoxaflorC₁₀H₁₀F₃N₃OS278174, 83, 74 fao.org
This compoundC₁₀H₇D₃F₃N₃OS281177 researchtrends.net

Isotopic Purity and Stability Assessment of this compound

For its use as an analytical standard, the isotopic purity and stability of this compound are crucial parameters.

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. Commercial suppliers of this compound reference standards typically provide this information. For example, standards are available with a deuterium incorporation of 98% D₃. isotope.com This high level of isotopic enrichment is essential for accurate quantification in tracer studies and as an internal standard. The chemical purity is also assessed, often by HPLC, with purities greater than 95% being common. lgcstandards.com

Stability is another critical factor. Sulfoxaflor itself is hydrolytically stable. corteva.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to enhanced metabolic stability, a phenomenon known as the kinetic isotope effect. This compound is considered a stable isotope-labeled analog and is used as an internal standard in various analytical methods for detecting Sulfoxaflor residues in matrices like animal tissues and water. fao.orgepa.govregulations.govregulations.gov Its use in these regulated methods implies that it is stable under typical extraction, cleanup, and analysis conditions. Commercially available solutions are often stored at -20°C to ensure long-term stability. lgcstandards.comusbio.net

The table below details the purity specifications for a commercially available this compound standard.

ParameterSpecification
Isotopic Purity (D₃)98% isotope.com
Chemical Purity>95% (HPLC) lgcstandards.com
FormNeat solid or solution in methanol (B129727) lgcstandards.comisotope.com

Advanced Analytical Methodologies Employing Sulfoxaflor D3 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is widely employed for the determination of sulfoxaflor (B1682526) and its metabolites in diverse and complex matrices. researchgate.netnih.govresearchgate.netkspsjournal.or.kr This powerful technique allows for the selective detection and quantification of target analytes even at trace levels. researchgate.netnih.gov

Development and Validation of Quantitative Methods for Sulfoxaflor and Metabolites in Complex Matrices

The development of reliable analytical methods for sulfoxaflor and its primary metabolites, such as X11719474 and X11721061, requires careful optimization of extraction, cleanup, and instrumental analysis steps. nih.govfao.orgkspsjournal.or.krfao.org Validation of these methods is performed to ensure they meet stringent criteria for accuracy, precision, linearity, and sensitivity, as outlined in regulatory guidelines. epa.govepa.gov

Numerous studies have focused on developing and validating LC-MS/MS methods for the analysis of sulfoxaflor and its metabolites in a wide array of agricultural products. These include leafy vegetables like spinach and lettuce, fruiting vegetables, cucurbits, brassica vegetables, and various crops such as rice, wheat, and soybeans. nih.govkspsjournal.or.krfao.orgfao.org

A common approach involves the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology, often with modifications to optimize recovery from specific plant matrices. nih.govfao.org For instance, a modified QuEChERS method followed by LC-MS/MS analysis has been successfully used to determine sulfoxaflor and its metabolites in lettuce, achieving good linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov Another study on brown rice and rice straw also employed a modified QuEChERS method, demonstrating excellent recoveries and linearity for sulfoxaflor and its metabolites. fao.org

Validation data from various studies on plant matrices consistently demonstrate the robustness of these methods. For example, in a study on pears and oriental melons, recoveries ranged from 70.5% to 86.2% with relative standard deviations (RSD) below 5.8%. researchgate.netresearchgate.net Similarly, in lettuce, recovery rates for sulfoxaflor and its metabolites were between 81.9% and 115.5% with RSDs under 12%. nih.gov

Table 1: Validation Parameters for Sulfoxaflor Analysis in Plant Matrices using LC-MS/MS

Plant MatrixExtraction MethodFortification Levels (mg/kg)Recovery (%)RSD (%)Linearity (R²)LOQ (mg/kg)Reference
Spinach & Korean CabbageQuEChERS0.2, 1.089.0 - 107.90.7 - 4.2≥ 0.9995Not specified kspsjournal.or.kr
LettuceModified QuEChERS10x LOQ, 50x LOQ81.9 - 115.5< 12≥ 0.99300.01 - 0.02 nih.gov
Brown Rice & Rice StrawModified QuEChERS0.1 - 2.083.7 - 112.6< 8≥ 0.99440.02 fao.org
Pear & Oriental MelonNot specifiedLOQ, 10x LOQ, MRL70.5 - 86.2≤ 5.8≥ 0.99990.02 researchgate.netresearchgate.net
Various Vegetables & FruitsQuEChERS with d-SPENot specifiedNot specifiedNot specified> 0.9977Not specified researchgate.net

This table is interactive. Click on the headers to sort the data.

The determination of sulfoxaflor residues in animal-derived products is essential for assessing consumer exposure. LC-MS/MS methods have been developed and validated for various animal tissues and products, including milk, eggs, muscle, liver, kidney, and fat from bovine and poultry sources. fao.orgnih.gov

One validated LC-MS/MS method for animal matrices involves the determination of sulfoxaflor and its metabolites, X11719474 and X11721061. fao.org This method demonstrated a limit of quantitation (LOQ) of 0.01 mg/kg for each analyte in each matrix, with recoveries generally falling within the acceptable range of 70–120%. fao.org In a study evaluating sulfoxaflor residues in pig tissues, a liquid chromatography-tandem mass spectrometry method was used where non-treated tissue samples were mixed with diluted sulfoxaflor to serve as a matrix-matched standard to counter matrix effects. nih.govresearchgate.netnih.gov

A study on small-mass avian tissue samples utilized a homogenized carcass matrix and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to quantify sulfoxaflor and other neonicotinoids. The method was validated with fortified chick carcass samples, showing accuracies between 80-125% and precision with a relative standard deviation of less than 20%. nih.govresearchgate.net

Table 2: Sulfoxaflor Residues in Pig Tissues after Four Weeks of Feeding

TissueTreatment 1 (9 mg/kg feed) Residue (mg/kg)Treatment 2 (27 mg/kg feed) Residue (mg/kg)Treatment 3 (90 mg/kg feed) Residue (mg/kg)
Kidney0.190.461.68
Liver0.190.501.45
Small Intestine0.070.170.51
Fat0.030.110.40

Data sourced from a study on sulfoxaflor residues in pig tissues. nih.gov This table is interactive.

Monitoring the presence of sulfoxaflor in the environment is critical to understanding its fate and potential impact on non-target organisms. Validated LC-MS/MS methods are available for the quantification of sulfoxaflor and its major metabolites in soil and water. epa.govepa.govresearchgate.net

For water analysis, a method has been validated for a concentration range of 0.05-50.0 µg/L, with a limit of quantitation (LOQ) of 0.05 µg/L. epa.gov This method involves the addition of a stable isotope internal standard mixture, followed by filtration and direct analysis by LC-MS/MS. For lower detection levels, a solid-phase extraction (SPE) step is incorporated. epa.gov

In soil, a method has been validated for determining residues of sulfoxaflor and its major metabolites with an LOQ of 0.001 µg/g. epa.gov The procedure involves extraction with an acidified acetonitrile (B52724) solution, followed by purification using a reverse-phase polymeric SPE column before LC-MS/MS analysis. The use of a stable isotope internal standard mixture is a key part of this method. epa.gov Studies have shown that sulfoxaflor degrades rapidly in soil under aerobic conditions. rsc.org

Role of Deuterated Internal Standards (Sulfoxaflor-d3) in Method Accuracy and Precision

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern quantitative mass spectrometry. fao.orgepa.govepa.gov These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). nih.gov

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly for complex samples. nih.govmyadlm.org These effects occur when co-eluting matrix components interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govwaters.com

Deuterated internal standards like this compound are considered the gold standard for compensating for these matrix effects. fao.orgepa.govepa.govresearchgate.net Since the internal standard has nearly identical physicochemical properties to the native analyte, it experiences similar extraction inefficiencies and ionization suppression or enhancement. waters.comresearchgate.net By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations in the analytical response due to matrix effects will affect both the analyte and the internal standard proportionally. fao.orgepa.gov The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out the variability caused by the matrix. waters.comchiron.no

While deuterated standards are highly effective, it is important to note that in some cases, slight differences in chromatographic retention times between the analyte and its deuterated counterpart can lead to differential matrix effects, although this is less common with modern high-resolution chromatography. nih.govmyadlm.org

Ensuring Quantitative Reliability Across Diverse Sample Types

The fundamental principle behind using this compound as an internal standard is to correct for the variability inherent in an analytical procedure, from extraction to detection. Because this compound is chemically identical to sulfoxaflor, but with a different mass due to the deuterium atoms, it experiences similar losses during sample preparation and variations in instrument response. nih.gov By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach effectively cancels out most procedural errors, thereby ensuring high quantitative reliability.

This technique has been successfully applied to a wide array of sample types. For instance, in environmental monitoring, this compound is used to accurately determine sulfoxaflor residues in water and soil. epa.govepa.gov In food safety applications, it enables the precise measurement of the parent compound and its metabolites in diverse and complex matrices such as fruits, vegetables, and animal-derived foods. nih.govresearchgate.net The use of an internal standard like this compound is crucial for compensating for matrix effects, which are a common source of error in the analysis of such complex samples. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Enhancements

The combination of Ultra-Performance Liquid Chromatography (UPLC) and tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of pesticides. UPLC provides rapid and high-resolution separations, while MS/MS offers exceptional selectivity and sensitivity for detection. mdpi.com The integration of this compound into UPLC-MS/MS methods further enhances their performance.

In UPLC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both sulfoxaflor and this compound. researchtrends.net The high specificity of this multiple reaction monitoring (MRM) mode significantly reduces the likelihood of interferences from other components in the sample matrix, thereby lowering the limits of detection. researchgate.net The use of this compound as an internal standard in these methods corrects for any fluctuations in the ionization efficiency within the mass spectrometer's source, which can be affected by the sample matrix. This ensures that the quantitative results are accurate and reproducible, even at very low concentrations. nih.govnih.gov

Sample Preparation Techniques Integrated with this compound Internal Standard

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest before instrumental analysis. The addition of this compound at the initial stage of sample preparation allows it to track the analyte through all subsequent steps.

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (d-SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. researchtrends.net In the analysis of sulfoxaflor, a reverse-phase polymeric SPE column can be employed to purify the sample extract. epa.govepa.gov The sample, containing both sulfoxaflor and the added this compound, is loaded onto the column. After washing away interferences, the analytes are eluted with an appropriate solvent. epa.govepa.gov

A variation of this technique, known as dispersive solid-phase extraction (d-SPE), is a key component of the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. palsystem.com The QuEChERS approach, often used for pesticide residue analysis in food and agricultural products, involves an initial extraction with an organic solvent followed by a cleanup step where a sorbent material is added directly to the extract. palsystem.comnih.gov The use of d-SPE with materials like multiwalled carbon nanotubes has been shown to be effective for the cleanup of sulfoxaflor extracts from various animal-derived food matrices. nih.gov In both SPE and d-SPE, any loss of sulfoxaflor during the process is mirrored by a proportional loss of this compound, allowing for accurate correction of the final result.

Hydrolysis for Base-Labile Conjugates

In some biological systems, sulfoxaflor can form base-labile conjugates. To accurately determine the total residue of sulfoxaflor, a hydrolysis step is necessary to cleave these conjugates and release the parent compound. fao.org This is often achieved by treating the sample with a base. This compound, being chemically identical to the analyte, will undergo hydrolysis under the same conditions, ensuring that the quantification of the total sulfoxaflor residue remains accurate. fao.org

Analytical Method Performance Characteristics

The use of this compound as an internal standard contributes significantly to the excellent performance characteristics of analytical methods for sulfoxaflor. These characteristics are typically evaluated through validation studies to ensure the method is fit for its intended purpose.

Linearity: Analytical methods employing this compound for the quantification of sulfoxaflor consistently demonstrate excellent linearity over a wide range of concentrations. This is typically assessed by constructing a calibration curve and evaluating the coefficient of determination (R²). For example, in the analysis of sulfoxaflor in animal-origin foods, correlation coefficients higher than 0.9988 have been achieved in the range of 1-100 μg L⁻¹. nih.gov Similarly, in lettuce, a coefficient of determination ≥0.9930 was obtained. nih.gov

Recovery: Recovery studies are performed to assess the efficiency of the extraction process. The use of an internal standard like this compound helps to provide a more accurate measure of recovery by compensating for losses during sample preparation. Average recoveries for sulfoxaflor in various matrices are typically within the acceptable range of 70-120%. ksu.edu.sa For instance, in animal-origin foods, average recoveries were between 75.5% and 114.9%. nih.gov In lettuce, recovery rates ranged from 81.9% to 115.5%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. saspublishers.com The enhanced selectivity and sensitivity provided by UPLC-MS/MS, combined with the use of this compound, allow for very low LODs and LOQs. For example, in the analysis of sulfoxaflor in lettuce, the LOD and LOQ were in the ranges of 0.003-0.006 mg/kg and 0.01-0.02 mg/kg, respectively. nih.gov In animal-origin foods, the LOD was 1 μg kg⁻¹. nih.gov For water samples, a validated LOQ of 0.05 µg/L has been achieved with an SPE-based method. epa.gov

Table 1: Analytical Method Performance for Sulfoxaflor using this compound Internal Standard

MatrixLinearity (R²)Recovery (%)LODLOQReference
Animal-Origin Foods>0.998875.5 - 114.91 µg/kgNot Reported nih.gov
Lettuce≥0.993081.9 - 115.50.003 - 0.006 mg/kg0.01 - 0.02 mg/kg nih.gov
Water (with SPE)Not ReportedNot ReportedNot Reported0.05 µg/L epa.gov
Water (without SPE)Not ReportedNot ReportedNot Reported0.25 µg/L epa.gov
SoilNot ReportedNot ReportedNot Reported0.001 µg/g epa.gov

Environmental Fate and Degradation Dynamics of Sulfoxaflor

Abiotic Transformation Pathways

Abiotic transformation processes, which are independent of biological activity, play a role in the environmental fate of sulfoxaflor (B1682526). These pathways primarily include photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light. For sulfoxaflor, this process is a relevant transformation mechanism, particularly in surface waters and on exposed surfaces like soil or leaves. tandfonline.comacs.org However, the rate and significance of photolysis can vary.

In sterile water, the photolytic half-life of sulfoxaflor has been reported to be extremely long, exceeding 1000 days under simulated summer sunlight at 40°N latitude. fao.org In natural surface water, the half-life was determined to be 637 days. fao.org One study found that under UV-C radiation, 48.8% of sulfoxaflor degraded within 30 minutes, primarily forming metabolites X11719474 and X11721061. rsc.org Another study observed that once in surface waters, sulfoxaflor can undergo photolysis to a sulfoxaflor alcohol derivative with a half-life of 35 hours. nih.gov

The rate of photodegradation is influenced by the light source and the medium. researchgate.net Studies using a xenon lamp showed half-lives ranging from hours to days depending on the solvent, with the shortest half-life (1.72 hours) in acetonitrile (B52724) and the longest (83.49 hours) in acetone. researchgate.net With a UV lamp, degradation was much faster, with half-lives in the order of minutes. researchgate.net

The primary photodegradation product identified in aqueous photolysis studies is X11721061, which is formed through the oxidative cleavage of the parent molecule. fao.orgresearchgate.netfao.org This metabolite, however, typically forms in minor quantities, reaching a maximum of only 2.5% of the applied radioactivity in one study. fao.org It has been noted that X11721061 appears to be stable under both photolytic and non-photolytic conditions, suggesting it is a persistent degradation product. rsc.org

Table 1: Photodegradation Half-life of Sulfoxaflor in Various Conditions

Condition Light Source Half-life Reference
Sterile Water (pH 7, 25°C) Xenon Lamp (Simulated Sunlight) >1000 days fao.org
Natural Surface Water Xenon Lamp (Simulated Sunlight) 637 days fao.org
Surface Water Not Specified 35 hours nih.gov
Acetonitrile Xenon Lamp 1.72 - 2.79 hours researchgate.net
Methanol (B129727) Xenon Lamp 5.30 - 7.05 hours researchgate.net
n-Hexane Xenon Lamp 8.33 - 11.62 hours researchgate.net
Acetone Xenon Lamp 37.46 - 83.49 hours researchgate.net
Acetonitrile UV Lamp 0.86 - 1.99 minutes researchgate.net
Methanol UV Lamp 2.19 - 5.88 minutes researchgate.net
n-Hexane UV Lamp 4.25 - 5.49 minutes researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Sulfoxaflor has been shown to be stable to hydrolysis in sterile aqueous solutions across a range of environmentally relevant pH levels. fao.orgapvma.gov.au Studies conducted at pH 5, 7, and 9 showed no significant degradation of sulfoxaflor over a 32-day period. tandfonline.comfao.org This indicates that chemical hydrolysis is not a significant degradation pathway for this compound in aquatic environments. tandfonline.comtandfonline.com

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, mediated by microorganisms, is the primary pathway for the dissipation of sulfoxaflor in the environment, particularly in soil.

In soil, sulfoxaflor degrades rapidly, a process primarily mediated by soil microorganisms. tandfonline.com The persistence of sulfoxaflor is significantly lower in natural, non-sterile soils compared to sterile soils, which confirms the critical role of microbial activity. tandfonline.com The half-life in agricultural soils is typically short, ranging from hours to a few days. tandfonline.com Field studies have reported soil half-lives between 1.5 and 7.2 days. rsc.org Another study reported a half-life of 12.0 to 15.4 days in artificial soil. researchgate.net

Several bacterial strains capable of degrading sulfoxaflor have been identified. An Aminobacter sp. (strain CGMCC 1.17253) was found to mediate its rapid degradation through the action of the enzyme nitrile hydratase. tandfonline.comresearchgate.net More recently, Pseudomonas stutzeri (strain CGMCC 22915) was also identified as a rapid degrader of sulfoxaflor to its amide metabolite via hydration, with a half-life of 1.6 hours in a lab setting. researchgate.net Pseudaminobacter salicylatoxidans (CGMCC 1.17248) has also been shown to degrade sulfoxaflor rapidly, achieving 96.4% degradation within 30 minutes in a lab culture. nih.gov

In aerobic aquatic systems, sulfoxaflor dissipates through a combination of partitioning to sediment and degradation in both the water and sediment phases. apvma.gov.au The degradation is slower than in terrestrial soil, with total system half-lives ranging from 37 to 88 days. apvma.gov.au Under anaerobic aquatic conditions, sulfoxaflor is more persistent, with reported half-lives of 103 to 382 days. tandfonline.com

Table 2: Degradation Half-life of Sulfoxaflor in Soil and Aquatic Systems

Environment Condition Half-life Reference
Agricultural Soil Aerobic, Field 1.5 - 7.2 days rsc.org
Artificial Soil Aerobic, Lab 12.0 - 15.4 days researchgate.net
Aquatic System (Total) Aerobic 37 - 88 days apvma.gov.au
Aquatic System (Water Phase) Aerobic 11 - 65 days apvma.gov.au
Aquatic System (Sediment) Aerobic 46 - 102 days apvma.gov.au

The degradation of sulfoxaflor leads to the formation of several key metabolites.

X11719474 (Sulfoxaflor-amide): This is a major transformation product formed through the hydration of the cyano group of sulfoxaflor. researchgate.netnih.gov This conversion is mediated by the nitrile hydratase enzyme produced by soil bacteria like Pseudomonas stutzeri and Pseudaminobacter salicylatoxidans. researchgate.netnih.gov X11719474 is also a primary metabolite generated during photolysis under UV-C radiation. rsc.org It is considered a major degradate in environmental fate studies and is expected to be the main degradate found in drinking water from groundwater sources. fluoridealert.orgregulations.gov In aerobic aquatic systems, X11719474 was identified as the major transformation product in both water and sediment layers. apvma.gov.au

X11519540: This is generally considered a minor metabolite. fao.orgapvma.gov.au It has been observed in small quantities in animal metabolism studies and as an impurity in the manufacturing process. apvma.gov.au While its formation in the environment is limited, it is noted for being potentially more potent than the parent compound. fao.orgapvma.gov.au

Transport and Mobility in Environmental Media

The transport and mobility of sulfoxaflor in the environment are governed by its physical and chemical properties. It has a high water solubility (approximately 550 mg/L) and a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), with values reported between 12 and 72. tandfonline.comrsc.org These properties indicate a high to very high potential for mobility in soil, suggesting it has low adsorption to soil particles and could move with water infiltration. tandfonline.comrsc.org

However, the high potential for mobility and leaching is significantly mitigated by its rapid microbial degradation in soil. tandfonline.comherts.ac.uk The short half-life of sulfoxaflor in agricultural soils means it is unlikely to persist long enough to leach into groundwater in significant amounts. tandfonline.com While some transformation products are more persistent and mobile than the parent compound, they are typically present at lower concentrations. tandfonline.com

Table 3: List of Chemical Compounds

Compound Name Alias/Code Type
Sulfoxaflor DE-208 Parent Compound
Sulfoxaflor-d3 Not Applicable Deuterated Isotopologue
X11719474 Sulfoxaflor-amide, M474 Metabolite
X11721061 Sulfoxaflor alcohol derivative Metabolite
X11519540 Not Applicable Metabolite / Impurity
X11596066 Not Applicable Metabolite
X11579457 Not Applicable Metabolite

Soil Adsorption and Leaching Potential

Sulfoxaflor's potential for mobility in soil is significant, a characteristic primarily governed by its adsorption behavior to soil particles. Laboratory studies consistently classify its mobility as high to very high. regulations.gov This is quantified by its soil organic carbon-water partitioning coefficient (Koc), with values reported between 7 and 74 mL/g, and Freundlich organic carbon-water partition coefficients (Kfoc) ranging from 11 to 72 mL/g. regulations.govregulations.govrsc.org The soil-water distribution coefficient (Kd), another indicator of adsorption, has been measured at values from 0.19 to 1.29 mL/g. rsc.org A low Kd value, such as the reported 0.103, signifies a low affinity for soil particle adsorption and a higher potential for movement with water. nih.gov

Despite its high mobility, the potential for Sulfoxaflor to leach into groundwater is considered low. herts.ac.ukcorteva.com This is because the compound undergoes very rapid degradation in soil, which significantly limits the amount of the parent chemical available for leaching. regulations.govcorteva.com Under field conditions, the dissipation half-life of Sulfoxaflor in the upper 15 cm of soil is short, ranging from 0.3 to 8.1 days in bare soil and 0.1 to 1.9 days in soil with crops. regulations.govapvma.gov.au Leaching events are generally expected only when substantial rainfall or irrigation occurs shortly after application, particularly in vulnerable, sandy soil types. regulations.gov

Field studies have detected Sulfoxaflor at depths of 6 to 18 inches, but its primary metabolite, X11719474, is considerably more persistent, with half-lives ranging from 27 to 248 days. apvma.gov.au

Table 1: Soil Adsorption and Mobility Coefficients for Sulfoxaflor

ParameterValue RangeInterpretationSource(s)
Koc (mL/g) 7 - 74Very High to High Mobility regulations.govrsc.org
Kd (mL/g) 0.19 - 1.29High Mobility rsc.org
Kfoc (mL/g) 11 - 72Very High to High Mobility regulations.gov

Foliar Dissipation and Translocation in Plants

When applied to foliage, Sulfoxaflor exhibits systemic properties, including translaminar and xylem-mobile movement. regulations.govapvma.gov.au Translaminar movement allows the compound to move from the treated leaf surface to the opposite surface. apvma.gov.au Its primary mode of transport within the plant is through the xylem, the tissue responsible for water transport from the roots to the rest of the plant. regulations.govregulations.gov

Studies using labeled Sulfoxaflor have visualized this process. When applied to a plant stem, the compound is transported upwards into all stem and leaf tissues, following the transpiration stream. regulations.govconfex.com However, when applied directly to a leaf, there is minimal movement out of that treated leaf (less than 0.2% of the applied amount), indicating that Sulfoxaflor is not significantly transported through the phloem. apvma.gov.auconfex.com

The persistence of Sulfoxaflor on plants is relatively short, as it is metabolized by the plant over time. confex.comkspsjournal.or.kr In pepper plants, for instance, no parent Sulfoxaflor was detectable 30 days after application. confex.com The biological half-life, a measure of how long it takes for half of the compound to dissipate, has been calculated in specific crops.

Table 2: Biological Half-Life of Sulfoxaflor in Various Crops

CropBiological Half-Life (Days)Source(s)
Spinach 3.87 kspsjournal.or.kr
Korean Cabbage 3.54 kspsjournal.or.kr
Cucumber 1.6 - 2.9 rsc.org
Wheat 1.05 - 2.47 researchgate.net

Experimental Methodologies for Environmental Fate Studies Using Labeled Sulfoxaflor

Investigating the environmental fate, metabolism, and translocation of Sulfoxaflor requires sophisticated analytical techniques capable of tracing the molecule through complex environmental and biological systems. The use of isotopically labeled versions of the compound is a cornerstone of this research.

For the purpose of quantitative analysis of residues in environmental and biological samples, stable isotope-labeled internal standards are employed. This is where This compound becomes critical. This compound is a deuterated variant of the molecule, meaning three hydrogen atoms have been replaced with deuterium (B1214612). Because it is chemically identical to Sulfoxaflor but has a different mass, it is an ideal internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). fao.org By adding a known quantity of this compound to a sample, scientists can accurately quantify the amount of the non-labeled Sulfoxaflor and its metabolites, such as X11719474 and X11721061, correcting for any loss that may occur during sample extraction and processing. fao.org This methodology provides the high level of precision and accuracy required for regulatory assessments and detailed environmental studies. fao.org

Metabolism and Toxicokinetics of Sulfoxaflor in Biological Systems

Metabolic Pathways in Plants

The metabolism of the sulfoxaflor (B1682526) molecule in plants proceeds through several key reactions, primarily oxidation and conjugation. apvma.gov.aufao.org The extent and rate of these transformations can vary between different plant species and the part of the plant analyzed.

In plants, sulfoxaflor undergoes two primary metabolic transformations. The first is the oxidation of the cyano-carbon bond, which results in the formation of the urea (B33335) metabolite X11719474. The second major pathway involves the cleavage of the sulfur side chain, producing the alcohol metabolite X11721061. apvma.gov.aufao.org

Following its formation, the alcohol metabolite X11721061 is further processed through conjugation. It can be conjugated with glucose, which may then undergo additional conjugation with a malonyl group. apvma.gov.aufao.org This series of reactions is a common detoxification pathway in plants, increasing the water solubility of the compound and facilitating its sequestration or transport. Studies in pepper plants have shown that metabolism involves this pathway of oxidative cleavage followed by conjugation with glucose and malonate. confex.com

The principal metabolites identified in various plant metabolism studies are X11719474 and X11721061. kspsjournal.or.kr Following foliar application, the parent sulfoxaflor is often the most significant residue found in many crops. apvma.gov.au However, in rotational crops, X11719474 can become the largest component of the residue. fao.orgapvma.gov.au

The fate of these metabolites varies. For instance, in studies on tomatoes, lettuce, peas, and rice, the metabolic pathways were similar, leading to the formation of X11719474 and X11721061. fao.org The glucose and malonyl glucose conjugates of X11721061 are also significant components of the metabolic profile in some plants. fao.org Ultimately, the carbon from the pyridine (B92270) ring of the molecule can be incorporated into natural plant constituents like lignin (B12514952) and starch. fao.org

Table 1: Key Plant Metabolites of Sulfoxaflor

Metabolite IDMetabolite NameFormation PathwayTypical Occurrence
X117194741-[methyl(oxido){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-λ6-sulfanylidene]ureaOxidation of the cyano-carbon bondMajor metabolite in rotational crops; present in most plant tissues. fao.orgapvma.gov.au
X117210611-[6-(trifluoromethyl)pyridin-3-yl]ethanolLoss of the sulfur side chainPrecursor to conjugated metabolites. apvma.gov.aufao.org
-Glucose conjugate of X11721061Conjugation of X11721061 with glucoseFound in various plant tissues, including peas and rice. fao.org
-Malonyl glucose conjugate of X11721061Conjugation of the glucose conjugate with a malonyl groupDetected in mature rice straw. fao.orgconfex.com

Metabolic Transformations in Animals and Insects

In animals and insects, the metabolic breakdown of the sulfoxaflor molecule is generally limited, with the parent compound often being the major component found in tissues.

Studies in lactating goats and laying hens have demonstrated that the metabolism of sulfoxaflor is not extensive. apvma.gov.au When administered, the parent compound comprised 60-97% of the total radioactive residue (TRR) in tissues, milk, and eggs. apvma.gov.au The metabolic process involves the cleavage of the cyanamide (B42294) and sulfone moieties. apvma.gov.au

Key metabolites identified in livestock include X11519540 and X11721061, although they are typically found in much smaller amounts than the parent compound. fao.org Interestingly, the major plant metabolite, X11719474, is not metabolized by lactating goats or laying hens; if ingested, it is found unchanged in excreta, milk, eggs, and tissues. apvma.gov.aufao.org

Table 2: Sulfoxaflor Metabolism in Livestock

AnimalMatrixMajor ResidueMinor MetabolitesMetabolism of Ingested X11719474
Lactating GoatTissues, MilkSulfoxaflor (>89% of TRR) fao.orgX11721061, X11519540 fao.orgNot metabolized fao.org
Laying HenTissues, EggsSulfoxaflor (~80% or more of TRR) fao.orgX11721061, X11519540 fao.orgNot metabolized fao.org

In insects, detoxification enzymes play a role in the metabolism of xenobiotics like sulfoxaflor. The primary enzyme systems involved are Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.com

Exposure to sublethal concentrations of sulfoxaflor has been shown to significantly increase the activity of P450s and GSTs in some insect species, such as the brown marmorated stink bug (Halyomorpha halys). mdpi.com In studies on the cotton aphid (Aphis gossypii), enhanced detoxification by P450s has been linked to resistance. researchgate.net Specifically, the overexpression of certain P450 genes, like those from the CYP6CY family, has been identified in sulfoxaflor-resistant strains. researchgate.net Similarly, in the brown planthopper (Nilaparvata lugens), increased P450 activity is considered a primary factor in metabolic resistance. sci-hub.se While GST activity can be induced, some research suggests sulfoxaflor may also interfere with its catalytic activity, potentially decreasing detoxification capacity. thejaps.org.pk

Toxicokinetic Studies in Non-Target Organisms (e.g., aquatic species)

The behavior of sulfoxaflor in aquatic environments indicates a high degree of water solubility and persistence, leading to potential exposure for non-target aquatic organisms. rsc.org Its half-life in aerobic aquatic conditions can range from 11 to 65 days. rsc.org

Studies on the crustacean Daphnia magna have shown that some metabolites, such as X11719474, are more toxic than the parent compound. rsc.org In the European shore crab (Carcinus maenas), exposure to sulfoxaflor has been shown to affect the activity of acetylcholinesterase (AChE), a key enzyme in neurotransmission. mdpi.com In fish, such as the zebrafish (Danio rerio), sulfoxaflor is considered slightly toxic, and it has been observed to reduce GST activity in the gills. mdpi.comtandfonline.com The mysid shrimp (Americamysis bahia) has been identified as a particularly sensitive species. apvma.gov.au

Uptake, Distribution, and Elimination Processes

Studies on the toxicokinetics of Sulfoxaflor in animal models, primarily rats, provide insight into its uptake, distribution, and elimination. It is important to note that while the following data pertains to Sulfoxaflor, the processes for Sulfoxaflor-d3 are anticipated to be analogous.

Following oral administration in rats, Sulfoxaflor is rapidly and extensively absorbed from the gastrointestinal tract. fao.org Peak plasma concentrations are typically reached within a short period, after which the compound is widely distributed throughout the body. fao.org However, there is no significant bioaccumulation in tissues, and the majority of the administered dose is quickly eliminated. regulations.gov

The primary route of elimination is through urine, with studies showing that a significant percentage of the administered dose is excreted via this pathway within 24 to 48 hours. fao.orgregulations.gov Fecal excretion accounts for a smaller portion of the elimination. fao.org The elimination from plasma has been observed to follow a biphasic pattern, characterized by a rapid initial phase followed by a slower terminal phase. fao.orgregulations.gov

In lactating goats and laying hens, orally administered Sulfoxaflor is also absorbed and distributed to various tissues, milk, and eggs, with the parent compound being the major residue component. fao.orgapvma.gov.au

Key Research Findings on Sulfoxaflor Uptake and Elimination in Rats:

ParameterFindingSource
Absorption Rapid and extensive following oral administration. fao.org
Primary Elimination Route Urine (89-94% of administered dose within 24 hours). regulations.gov
Fecal Elimination 5-8% of the administered dose. regulations.gov
Plasma Half-Life Biphasic: a rapid phase of 4-6 hours and a slower phase of 39-45 hours. fao.orgregulations.gov
Tissue Distribution Widely distributed with no significant bioaccumulation. fao.orgregulations.gov
Major Excreted Component Unchanged parent compound (>93%). fao.orgapvma.gov.au

Bioaccumulation Potential and Bioconcentration Factors (BCFs)

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For Sulfoxaflor, and by extension this compound, the bioaccumulation potential is considered to be low. agromec-international.com This is largely attributed to its physicochemical properties, particularly its low octanol-water partition coefficient (log Pow). agromec-international.comcorteva.co.uk A low log Pow value indicates a preference for water over fatty tissues, thus reducing the likelihood of accumulation in an organism's lipid-rich tissues.

The Bioconcentration Factor (BCF) is a quantitative measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. Regulatory guidelines often use BCF values to classify the bioaccumulative potential of substances. For Sulfoxaflor, the estimated BCF is low, suggesting a minimal risk of bioconcentration in aquatic ecosystems. agromec-international.comcorteva.co.uk Studies on various aquatic organisms have consistently shown low bioconcentration levels. researchgate.net

Data on Bioaccumulation and Bioconcentration of Sulfoxaflor:

ParameterValue/FindingImplicationSource
Log Pow (n-octanol/water) 0.802Low potential for bioaccumulation. agromec-international.com
Bioconcentration Factor (BCF) 0.09 (Estimated)Low bioconcentration potential. corteva.co.uk
Bioaccumulation in Earthworms Sulfoxaflor can bioaccumulate in earthworms.Potential for trophic transfer in soil ecosystems. researchgate.net
Bioaccumulation in Aquatic Invertebrates Enantioselective bioaccumulation observed in zebrafish.Isomer-specific differences in uptake and accumulation. researchgate.net

Insecticide Resistance Mechanisms and Molecular Interactions of Sulfoxaflor

Target-Site Resistance: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Sulfoxaflor (B1682526), a sulfoximine (B86345) insecticide, manages a broad spectrum of sap-feeding insect pests by acting as a competitive modulator of the nicotinic acetylcholine receptor (nAChR). researchgate.net This mode of action places it in a distinct subgroup (4C) within the Insecticide Resistance Action Committee (IRAC) classification, separate from other nAChR modulators like neonicotinoids (subgroup 4A). researchgate.netpagepressjournals.org While both target the same receptor, the interaction of sulfoxaflor with nAChRs is unique, leading to important differences in resistance profiles. researchgate.netresearchgate.net

Differential Binding and Agonist Activity Compared to Other Insecticide Classes

Sulfoxaflor's interaction with the nAChR binding site differs significantly from that of neonicotinoids like imidacloprid (B1192907). pagepressjournals.orgresearchgate.net While it acts as an agonist at insect nAChRs, its binding characteristics are distinct. pagepressjournals.orgpagepressjournals.org For example, sulfoxaflor displaces radiolabeled imidacloprid ([3H]IMI) from nAChR membrane preparations with a weaker affinity compared to most neonicotinoids. researchgate.net This suggests that sulfoxaflor does not bind to the identical site or in the same manner as imidacloprid. researchgate.net

Electrophysiological studies on Drosophila melanogaster nAChRs (Dα2 subunit co-expressed with chicken β2 subunit in Xenopus oocytes) revealed that sulfoxaflor elicits currents with very high efficacy, often greater than that produced by most neonicotinoids. researchgate.net This potent activation of the receptor may contribute to its high insecticidal activity. researchgate.net The unique structure-activity relationships of sulfoximines further differentiate them from other nAChR agonists. pagepressjournals.orgpagepressjournals.org

A key aspect of target-site resistance to neonicotinoids is the R81T mutation in the β1 subunit of the nAChR. researchgate.net This mutation has been shown to confer high levels of resistance to neonicotinoids and can also lead to cross-resistance with sulfoxaflor. researchgate.net However, the impact of this mutation on the binding of sulfoxaflor is predicted to be less significant than its effect on neonicotinoids. nih.gov Another mutation, V65I in the nAChR β1 subunit, has also been found to confer resistance to both neonicotinoids and sulfoxaflor by reducing the binding ability of the receptor to these insecticides. acs.org

In the brown planthopper, Nilaparvata lugens, resistance to sulfoxaflor has been linked to an insertion mutation and reduced expression of the Nlα4 nAChR subunit. nih.gov Strains with this mutation showed significantly decreased susceptibility to sulfoxaflor. nih.gov

Structural Basis of nAChR Modulation by Sulfoxaflor

The functional nAChR is a pentameric protein made of five subunits arranged around a central ion channel. nih.govplos.orgjst.go.jp Each subunit has a large extracellular N-terminal domain that forms the ligand-binding site. nih.govplos.org Sulfoxaflor acts as an allosteric activator, binding to the nAChR in place of the natural neurotransmitter, acetylcholine, which leads to uncontrolled nerve impulses, tremors, paralysis, and ultimately, the death of the insect. pagepressjournals.orgpagepressjournals.orgresearchgate.net

Recent studies suggest that sulfoxaflor may primarily act on an nAChR subtype composed of α3 and β1 subunits. nih.govplos.org Unlike neonicotinoids, sulfoxaflor has four stereoisomers, all of which are thought to contribute to its insecticidal activity. nih.gov Molecular modeling based on the acetylcholine-binding protein from Aplysia californica has been used to investigate the interactions of these stereoisomers with both wild-type and mutated (R81T) nAChRs in the green peach aphid, Myzus persicae. nih.gov These models suggest that whole-molecule van der Waals interactions are crucial for binding affinity. nih.gov The R81T mutation is predicted to have a much smaller effect on the binding of sulfoxaflor's stereoisomers compared to its effect on neonicotinoids, which may explain the reduced cross-resistance in some cases. nih.gov The first crystal structures of sulfoxaflor complexed with a mutated acetylcholine-binding protein that mimics the insect receptor's binding site have been determined, providing a deeper understanding of its molecular interactions. rcsb.org

Metabolic Resistance Mechanisms

Metabolic resistance, primarily driven by the enhanced activity of detoxification enzymes, is a major mechanism by which insects develop resistance to insecticides, including sulfoxaflor. researchgate.netsci-hub.sesemanticscholar.org

Role of Cytochrome P450 Monooxygenases in Sulfoxaflor Detoxification

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including insecticides. semanticscholar.orgresearchgate.net Overexpression of specific P450 genes is a common mechanism of resistance to sulfoxaflor. researchgate.netsci-hub.se For example, in the brown planthopper, Nilaparvata lugens, resistance to sulfoxaflor has been strongly associated with the overexpression of the P450 gene CYP6ER1. sci-hub.sesemanticscholar.orgresearchgate.net Silencing of this gene through RNA interference (RNAi) significantly increased the susceptibility of resistant strains to sulfoxaflor. sci-hub.se Similarly, in the cotton aphid, Aphis gossypii, overexpression of multiple P450 genes has been linked to sulfoxaflor resistance. nih.gov

The NADPH-cytochrome P450 reductase (CPR), an essential electron-transfer partner for P450s, also plays a critical role. nih.gov Overexpression of the CPR gene has been associated with sulfoxaflor resistance in N. lugens. nih.gov While sulfoxaflor can be metabolized by P450s, it is not a substrate for the same P450 enzymes, such as CYP6G1, that are known to metabolize neonicotinoids. pnas.org This differential metabolism is a key factor in the lack of complete cross-resistance between the two insecticide classes. pnas.org

The table below summarizes the key cytochrome P450 genes implicated in sulfoxaflor resistance in various insect species.

GeneInsect SpeciesRole in Resistance
CYP6ER1 Nilaparvata lugensOverexpression is a primary mechanism of metabolic resistance to sulfoxaflor. sci-hub.sesemanticscholar.orgresearchgate.net
CYP6CY13 Aphis gossypii, Myzus persicaeOverexpression contributes to sulfoxaflor resistance. mdpi.comjst.go.jp
CYP6CY19 Aphis gossypiiImplicated in sulfoxaflor resistance. mdpi.com
CYP380C4 Myzus persicaeAssociated with sulfoxaflor resistance. mdpi.com
CYP6CS1 Nilaparvata lugensOverexpressed in sulfoxaflor-resistant populations. researchgate.net

Glutathione (B108866) S-Transferases (GSTs) and Other Detoxification Enzymes

Glutathione S-transferases (GSTs) are another important family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. mdpi.comresearchgate.netplos.org Increased GST activity has been implicated in resistance to sulfoxaflor in some insect species. mdpi.com For instance, in the brown marmorated stink bug, Halyomorpha halys, exposure to sublethal concentrations of sulfoxaflor led to a significant increase in GST activity, suggesting a potential role in resistance development. mdpi.com Similarly, in the potato tuber moth, Phthorimaea operculella, GST was found to be one of the active detoxification enzymes in response to sulfoxaflor. ekb.eg

However, the role of GSTs in sulfoxaflor resistance is not universal. In honey bees, while sulfoxaflor exposure can increase GST activity, it did not appear to be the primary detoxification pathway for imidacloprid, a neonicotinoid. plos.orgnih.gov In some cases, sulfoxaflor has even been shown to inhibit GST activity. kglmeridian.com Other detoxification enzymes, such as esterases, have also been investigated, but their role in sulfoxaflor resistance appears to be less significant compared to P450s. sci-hub.seekb.eg

Cross-Resistance Patterns and Mechanisms in Insect Pest Populations

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. ekb.eg While sulfoxaflor and neonicotinoids share the same target site, the patterns of cross-resistance between them are complex and not always predictable. researchgate.net

In many cases, insect populations resistant to neonicotinoids show little to no cross-resistance to sulfoxaflor. researchgate.netnih.govrothamsted.ac.uk This is largely attributed to the different metabolic pathways for detoxification. pagepressjournals.orgpnas.orgresearcher.life For example, strains of the whitefly Bemisia tabaci with high levels of resistance to imidacloprid (up to 1000-fold) exhibited very low resistance to sulfoxaflor. nih.govrothamsted.ac.uk Similarly, a B. tabaci strain resistant to a pyrethroid and an organophosphate did not show cross-resistance to sulfoxaflor. nih.govrothamsted.ac.uk

However, significant cross-resistance has been observed in some laboratory-selected strains. researchgate.netx-mol.net A sulfoxaflor-resistant strain of Nilaparvata lugens showed cross-resistance to several neonicotinoids, including dinotefuran, nitenpyram, and imidacloprid. researchgate.net This cross-resistance was linked to the overexpression of the P450 gene CYP6ER1, which can metabolize both sulfoxaflor and certain neonicotinoids. semanticscholar.orgmdpi.com In Myzus persicae, a 32.4-fold resistance to sulfoxaflor was observed in a strain that was also resistant to several neonicotinoids. mdpi.com

The presence of target-site mutations can also influence cross-resistance patterns. The R81T mutation in the nAChR β1 subunit, which confers high resistance to neonicotinoids, can also reduce susceptibility to sulfoxaflor, although often to a lesser extent. researchgate.netresearchgate.net

The table below provides examples of cross-resistance patterns between sulfoxaflor and other insecticides in different pest species.

Insect SpeciesInsecticide ClassCross-Resistance to SulfoxaflorMechanism
Bemisia tabaciNeonicotinoidsLow to none nih.govrothamsted.ac.ukPrimarily metabolic; sulfoxaflor is not efficiently detoxified by the same P450s. pagepressjournals.orgresearcher.life
Trialeurodes vaporariorumNeonicotinoidsLow to none nih.govrothamsted.ac.ukPrimarily metabolic. nih.govrothamsted.ac.uk
Nilaparvata lugensNeonicotinoidsSignificant sci-hub.seresearchgate.netOverexpression of P450s (e.g., CYP6ER1) that can metabolize both insecticide classes. semanticscholar.orgmdpi.com
Myzus persicaeNeonicotinoidsVariable; can be significant researchgate.netmdpi.comCan involve both metabolic resistance (P450 overexpression) and target-site mutations (R81T). researchgate.netmdpi.com
Aphis gossypiiNeonicotinoidsCan be significant researchgate.netCan involve both metabolic resistance and target-site mutations. researchgate.net

Molecular and Biochemical Analysis of Resistant Strains (e.g., Myzus persicae, Bemisia tabaci)

The primary mechanism of insecticide resistance is often the enhanced expression of detoxification enzymes. mdpi.com In the case of sulfoxaflor, metabolic resistance mediated by the overexpression of certain enzyme families is a key factor in the development of resistance in various insect species.

In the green peach aphid, Myzus persicae, resistance to sulfoxaflor has been linked to the overexpression of specific cytochrome P450 (P450) enzymes and UDP-glucuronosyltransferases (UGTs). nih.gov Notably, the resistance is not conferred by the R81T mutation or the overexpression of the P450 gene CYP6CY3, which are known mechanisms of neonicotinoid resistance. nih.gov Transcriptome analysis of sulfoxaflor-resistant M. persicae clones from Australia identified the overexpression of two novel detoxification genes: a P450 monooxygenase (CYP380A1) and a UGT (UGT1-1). nih.gov Transgenic expression of these genes confirmed their role in conferring low but significant levels of sulfoxaflor resistance. nih.gov

In the whitefly, Bemisia tabaci, resistance to various insecticides, including neonicotinoids, is also commonly associated with enhanced activity of detoxification enzymes such as esterases and oxidases. scielo.org.mx While high levels of resistance to sulfoxaflor in B. tabaci are not yet widespread, the potential for metabolic resistance exists. For instance, in other pests like the cotton aphid, Aphis gossypii, upregulation of multiple P450 genes has been shown to contribute to sulfoxaflor resistance. semanticscholar.org

The table below summarizes the key enzymes and genes implicated in sulfoxaflor resistance in Myzus persicae and Bemisia tabaci.

SpeciesResistance MechanismKey Enzymes/GenesReferences
Myzus persicaeMetabolic ResistanceOverexpression of CYP380A1 (P450) and UGT1-1 (UGT) nih.gov
Bemisia tabaciMetabolic Resistance (general)Enhanced activity of esterases and oxidases scielo.org.mx

Genetic Basis and Evolution of Sulfoxaflor Resistance

The development of insecticide resistance is an evolutionary process driven by the selection pressure exerted by continuous insecticide use. While sulfoxaflor remains an effective tool against many insecticide-resistant pests, resistance to it has been documented in field populations, indicating an ongoing evolution of resistance. mdpi.comresearchgate.net

Studies on the inheritance of sulfoxaflor resistance in the brown planthopper, Nilaparvata lugens, revealed that resistance is an autosomal, incompletely recessive, and multigenic trait. nih.gov The involvement of multiple genes suggests a complex genetic basis for resistance, which can have significant implications for its evolution and management. nih.gov The development of high-level sulfoxaflor resistance in N. lugens is associated with significant fitness costs, including reduced female adult lifespan, lower fecundity, and decreased egg hatchability. nih.gov Such fitness costs can influence the rate at which resistance spreads in a population in the absence of selection pressure.

In Myzus persicae, sulfoxaflor resistance has been shown to have evolved independently on multiple occasions. researchgate.netnih.gov A study of Australian populations found low-level sulfoxaflor resistance in two different M. persicae haplotypes, providing strong evidence for multiple independent evolutionary origins of resistance. researchgate.netnih.gov This finding is significant as it suggests that the genetic mutations conferring resistance can arise in different genetic backgrounds, potentially complicating resistance management strategies. The resistance was found to be widespread, with resistant aphids being found across large geographical distances. cesaraustralia.com

The evolution of sulfoxaflor resistance is often linked to the overexpression of specific detoxification genes. In N. lugens, the overexpression of the P450 gene CYP6ER1 and the NADPH-cytochrome P450 reductase (CPR) gene NlCPR have been implicated in metabolic resistance to sulfoxaflor. researchgate.net Similarly, in Aphis gossypii, the upregulation of multiple P450 genes is a key resistance mechanism. semanticscholar.org The fact that similar enzyme families are involved in resistance across different species suggests a convergent evolutionary pattern in response to sulfoxaflor exposure.

The table below outlines the genetic characteristics of sulfoxaflor resistance in different insect species.

SpeciesGenetic BasisKey GenesFitness CostsEvolutionary PatternReferences
Nilaparvata lugensAutosomal, incompletely recessive, multigenicCYP6ER1, NlCPRReduced fecundity, lifespan, and egg hatchability- nih.govresearchgate.net
Myzus persicae-CYP380A1, UGT1-1-Multiple independent evolutionary events nih.govresearchgate.netnih.gov
Aphis gossypii-Multiple P450 genes-- semanticscholar.org

Ecotoxicological Research on Non Target Organisms Using Sulfoxaflor and Its Analogs

Aquatic Ecotoxicology

The introduction of sulfoxaflor (B1682526) into agricultural practices has prompted research into its potential effects on non-target aquatic organisms. Due to its solubility in water and potential for runoff from treated fields, aquatic ecosystems may be exposed to this insecticide. tandfonline.com The focus of ecotoxicological studies has been on understanding the impacts on various aquatic life forms, from invertebrates to vertebrates, to assess the environmental risk associated with its use. imdea-agua.org

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Chironomus riparius, Carcinus maenas)

Aquatic invertebrates are crucial components of freshwater and marine ecosystems, serving as a food source for other organisms and contributing to nutrient cycling. Research has shown that the sensitivity to sulfoxaflor varies among different invertebrate species. While the crustacean Daphnia magna is considered relatively tolerant to direct exposure, certain aquatic insects and marine crustaceans have demonstrated higher sensitivity. tandfonline.comtandfonline.com Studies have investigated a range of endpoints, from behavioral changes to biochemical and molecular responses, to understand the sublethal effects of sulfoxaflor on these non-target species. rsc.orgmdpi.comnih.gov The metabolites of sulfoxaflor, such as X11719474 and X11519540, have also been studied and, in some cases, have shown higher toxicity than the parent compound. nih.gov

Behavioral responses are sensitive indicators of sublethal stress in aquatic invertebrates. In the water flea Daphnia magna, exposure to sulfoxaflor and its metabolites has been shown to stimulate abnormal swimming behavior. nih.govresearchgate.net Other research noted potential decreases in mobility parameters, including average speed, acceleration, and total distance traveled, after a 7-day exposure period. umw.edu

For the non-biting midge Chironomus riparius, biomechanistic endpoints have proven to be much more sensitive than mortality. nih.gov Video tracking of C. riparius larvae exposed to a range of sulfoxaflor concentrations revealed significant reductions in undulation and swimming at 11.1 μg/L after nine days of exposure. nih.govresearchgate.net

In the coastal crab Carcinus maenas, sulfoxaflor exposure led to significant behavioral alterations. After six days of exposure, a notable decrease in feed intake was observed at concentrations of 0.5 and 0.9 mg L−1. mdpi.com Furthermore, the time it took for the crabs to reach their food, a measure of motricity, was significantly increased at the highest tested concentration, indicating an impact on their foraging ability. mdpi.com

Interactive Data Table: Behavioral Effects of Sulfoxaflor on Aquatic Invertebrates

SpeciesEndpointObservationFindingCitation
Daphnia magna Swimming BehaviorStimulated abnormal swimmingQualitative observation nih.govresearchgate.net
Daphnia magna MobilityDecreased average speed, acceleration, total distanceTrend observed umw.edu
Chironomus riparius Undulation & SwimmingSignificantly reducedEffect at 11.1 µg/L after 9 days nih.govresearchgate.net
Chironomus riparius Mean VelocityEC50 = 10.6 µg/LQuantitative measure of effect nih.gov
Carcinus maenas Feed IntakeDecreased by 39.5% and 44.9%Effect at 0.5 and 0.9 mg/L after 6 days mdpi.com
Carcinus maenas Motricity (Time to reach food)Significantly increasedEffect at highest concentration mdpi.com

Biochemical markers provide insight into the physiological stress experienced by organisms upon exposure to contaminants. In Daphnia magna, exposure to sulfoxaflor and its metabolites resulted in oxidative stress, evidenced by the induction of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Additionally, the content of malondialdehyde (MDA), an indicator of lipid peroxidation, was significantly increased. nih.govresearchgate.net Acetylcholinesterase (AChE), a key enzyme in the nervous system, also showed increased activity. nih.govresearchgate.net

Studies on the green crab, Carcinus maenas, revealed that increasing concentrations of sulfoxaflor led to a lower detoxification capacity, indicated by reduced glutathione (B108866) S-transferase (GST) activity, and higher levels of lipid peroxidation (LPO). rsc.orgmdpi.com After three days of exposure, AChE activity significantly increased at several concentrations. vliz.be Furthermore, the activity of the electron transport system (ETS), a measure of metabolic potential, was significantly reduced at nearly all concentrations and time points. vliz.be

Interactive Data Table: Biochemical Responses to Sulfoxaflor in Aquatic Invertebrates

SpeciesBiomarkerEffectImplicationCitation
Daphnia magna Catalase (CAT)Increased activityOxidative Stress nih.govresearchgate.net
Daphnia magna Superoxide Dismutase (SOD)Increased activityOxidative Stress nih.govresearchgate.net
Daphnia magna Malondialdehyde (MDA)Increased contentLipid Peroxidation nih.govresearchgate.net
Daphnia magna Acetylcholinesterase (AChE)Increased activityNeurotransmitter Modulation nih.govresearchgate.net
Carcinus maenas Glutathione S-Transferase (GST)Reduced activityDecreased Detoxification rsc.orgmdpi.com
Carcinus maenas Lipid Peroxidation (LPO)Increased levelsOxidative Damage rsc.orgmdpi.com
Carcinus maenas Acetylcholinesterase (AChE)Increased activityNeurotransmitter Modulation vliz.be
Carcinus maenas Electron Transport System (ETS)Reduced activityMetabolic Depression vliz.be

Transcriptomic and proteomic analyses offer a deeper understanding of the molecular mechanisms underlying the toxic effects of pesticides. In Daphnia magna, transcriptomic profiling revealed that sulfoxaflor and its metabolites, X11719474 and X11519540, induced significant changes in gene expression. nih.govresearchgate.net These changes affected key biological pathways as defined by the Kyoto Encyclopedia of Genes and Genomes (KEGG). The impacted pathways were primarily related to cellular processes, organismal systems, and various metabolic functions. nih.govresearchgate.net Such global transcriptomic approaches are valuable for elucidating that detoxification and stress responses in organisms involve multiple genes and pathways, often coupled with alterations in energy metabolism and cellular stress responses. researchgate.net

Amphibian Ecotoxicology (e.g., Rana nigromaculata tadpoles)

Amphibians are considered important bioindicators of environmental health due to their permeable skin and complex life cycles, which often involve both aquatic and terrestrial stages. nih.gov Research on the effects of sulfoxaflor has included amphibian species to evaluate potential risks to their populations. researchgate.net Studies on Rana nigromaculata (dark-spotted frog) tadpoles have provided initial insights into the sublethal impacts of this insecticide on anuran development. researchgate.netresearchgate.net

Chronic exposure of Rana nigromaculata tadpoles to sublethal concentrations of sulfoxaflor has been shown to induce physiological and biochemical stress responses. researchgate.net Studies have reported an increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), in tadpoles exposed to the insecticide. researchgate.net This upregulation of antioxidant defenses suggests the presence of oxidative stress. However, other findings indicate that sulfoxaflor can also interfere with and inhibit GST catalytic activity, which would decrease the tadpoles' detoxification capacity and antioxidant function, potentially leading to increased cellular damage. researchgate.net These results point to complex, concentration-dependent effects on the antioxidant system. Furthermore, there is evidence to suggest that sulfoxaflor may act as an endocrine disruptor in aquatic tadpoles. regulations.gov

Endocrine System Perturbations

Scientific literature searches did not yield any studies investigating the potential for Sulfoxaflor-d3 to cause endocrine system perturbations in non-target organisms. Research on the endocrine-disrupting effects in this context has focused on the parent compound, Sulfoxaflor. beyondpesticides.orgbeyondpesticides.orgwho.int

Innovative Ecotoxicological Endpoints and Methodologies

Recent ecotoxicological research on sulfoxaflor has moved beyond standard mortality endpoints to explore more subtle, yet ecologically relevant, impacts on non-target organisms. These innovative approaches aim to provide a more comprehensive understanding of the potential risks posed by this insecticide.

One novel approach involves the use of biomechanistic endpoints, particularly in aquatic invertebrates. A study focusing on the freshwater midge, Chironomus riparius, investigated the effects of sulfoxaflor on larval behavior. nih.gov Video tracking technology was employed to quantify changes in movement patterns. The research found that endpoints such as undulation and swimming speed were significantly reduced at concentrations lower than those causing mortality. nih.govresearchgate.net Specifically, a significant reduction in these behaviors was observed at 11.1 μg/L after 9 days of exposure, with an EC50 of 10.6 μg/L for mean velocities, which is considerably more sensitive than the 9-day LC50 value of 116 μg/L. nih.govresearchgate.net

In addition to behavioral endpoints, studies have also begun to integrate biomarker responses in organisms like the green crab, Carcinus maenas. This research examined a suite of biomarkers related to neuromuscular function, detoxification (glutathione S-transferase - GST), oxidative stress (lipid peroxidation - LPO), and energy metabolism. mdpi.com The findings indicated that with increasing concentrations of sulfoxaflor, there was a decrease in detoxification capacity and an increase in lipid peroxidation, alongside observable effects on feeding and movement. mdpi.com

Furthermore, the development of new exposure protocols adapted for wild, non-Apis bee species represents a methodological innovation. umons.ac.be Recognizing the diversity in sensitivity among different bee species, these protocols allow for the assessment of pesticides on a broader range of pollinators. umons.ac.be Such studies have revealed significant interspecific variability in the toxicity of sulfoxaflor. umons.ac.be

The use of participatory hackathons in an academic setting has also emerged as a creative methodology to identify sensitive endpoints. nih.gov This approach has proven effective in generating a wide array of potential endpoints, including both biomechanistic and energy-related parameters, across multiple invertebrate species. nih.gov

Table 2: Innovative Ecotoxicological Endpoints for Sulfoxaflor

Organism Endpoint/Methodology Key Finding Reference
Chironomus riparius Biomechanistic endpoints (video tracking of larval undulation and swimming) Behavioral endpoints are more sensitive than mortality. nih.govresearchgate.net
Carcinus maenas Integrated biomarker response (neuromuscular, detoxification, oxidative stress, energy metabolism) Sulfoxaflor affects detoxification capacity, induces oxidative stress, and alters behavior. mdpi.com
Wild bees (Bombus, Osmia) Adapted exposure protocols for non-Apis bees Revealed species-specific sensitivity to sulfoxaflor. umons.ac.be
Various invertebrates Participatory hackathon Generated a diverse set of novel and sensitive ecotoxicological endpoints. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Sulfoximine Insecticides

Elucidation of Key Structural Features for Insecticidal Activity

The journey to discover sulfoxaflor (B1682526) began with the investigation of the sulfoximine (B86345) functional group as a potential scaffold for new agrochemicals. acs.orgherts.ac.uk Early research on various sulfoximine scaffolds led to the identification of several structural components critical for potent insecticidal activity against sap-feeding pests. acs.orgresearchgate.net

The evolution from weakly active compounds to the highly effective sulfoxaflor molecule involved a series of strategic modifications:

The Sulfoximine Nitrogen Substituent: The initial N-nitro substituted sulfoximines showed a shift in biological activity towards sap-feeding insects. A significant enhancement in insecticidal activity was achieved when the nitro group on the imine nitrogen was replaced with a cyano group (-CN). researchgate.net Further studies demonstrated that this position was not strictly limited to small, electron-deficient moieties; N-heterocyclic analogs, particularly N-thiazolyl sulfoximines, also displayed high levels of efficacy. nih.gov

The Methylene (B1212753) Bridge: The addition of a methyl group to the methylene bridge connecting the sulfoximine core and the pyridine (B92270) ring provided a substantial boost in insecticidal potency against key pests like the green peach aphid (Myzus persicae). researchgate.netresearchgate.net Structure-activity relationship (SAR) studies showed that while various alkyl groups on this linker were effective against the cotton aphid, activity against the green peach aphid decreased with substituents larger than an ethyl group. nih.gov

The Pyridyl Moiety: The 3-pyridyl ring is a crucial feature for high activity. researchgate.net The final key modification in the development of sulfoxaflor was the replacement of a chlorine atom on the pyridine ring with a trifluoromethyl (CF3) group. This change resulted in a further improvement in insecticidal activity, leading to the final structure of sulfoxaflor. researchgate.net

This systematic exploration demonstrated that the insecticidal profile of sulfoximines is highly optimized in the sulfoxaflor structure, and deviations from this configuration often lead to a reduction in activity. researchgate.net The unique SAR of the sulfoximine class distinguishes it from other insecticides that act on the nicotinic acetylcholine (B1216132) receptor (nAChR), such as neonicotinoids. researchgate.net

Table 1: Evolution of Sulfoximine Analogs and Impact on Insecticidal Activity

This table illustrates key structural modifications leading to the development of sulfoxaflor and their general effect on insecticidal potency as described in the literature.

Structural Modification Resulting Compound Type Impact on Insecticidal Activity Reference
Initial Scaffold N-nitro substituted sulfoximines Shifted activity towards sap-feeding insects researchgate.net
N-substituent Change N-cyano sulfoximines Improved insecticidal activity researchgate.net
Methylene Bridge Substitution Addition of a methyl group Further boost in potency researchgate.net

Design and Synthesis of Novel Sulfoximine Analogs

The rational design of novel sulfoximine analogs has been a cornerstone of SAR exploration. This involves synthesizing compounds with systematic modifications to probe the impact of various electronic, steric, and lipophilic parameters on insecticidal efficacy. nih.gov For instance, replacing the N-cyano group with different five- and six-membered heterocycles helped to advance the understanding of the structural requirements at the sulfoximine nitrogen position, showing a tolerance for larger functionality. nih.gov

A significant development in the synthesis of specialized sulfoximine analogs is the creation of isotopically labeled versions, such as Sulfoxaflor-d3 . cymitquimica.com Deuterium-labeled compounds are invaluable tools in scientific research, particularly for metabolism studies, as they can be traced and distinguished from their non-labeled counterparts. nih.gov

Recent advancements have established an efficient method for producing this compound through selective hydrogen isotope exchange using electrochemically generated bases. rsc.orgrsc.org This technique allows for the precise replacement of hydrogen atoms with deuterium (B1214612) at specific locations on the molecule.

Key Findings of this compound Synthesis:

The electrochemical method successfully deuterated the complex sulfoxaflor molecule with high efficiency. rsc.org

A high degree of deuterium incorporation was achieved at two key positions: 97% at the benzylic position (the carbon atom of the ethyl group attached to the pyridine ring) and 94% at the methyl moiety attached to the sulfur atom. rsc.orgrsc.org

The process demonstrated high functional group tolerance, leaving the critical nitrile (-CN) and trifluoromethyl (-CF3) moieties intact. rsc.orgrsc.org

Table 2: Electrochemical Deuteration of Sulfoxaflor and Related Sulfoximines

Data sourced from studies on selective hydrogen isotope exchange, showing the percentage of deuterium incorporation (%D) at specific molecular positions.

Compound Position of Deuteration Deuterium Incorporation (%D) Reference
Sulfoxaflor (25) Benzylic Position 97% rsc.orgrsc.org
Sulfoxaflor (25) Methyl Moiety 94% rsc.orgrsc.org
Sulfoximine (22) α to Sulfur 90% rsc.orgrsc.org

Molecular Modeling and Chemoinformatic Approaches to SAR

Computational chemistry has become an indispensable tool for understanding the SAR of sulfoximine insecticides at a molecular level. researchgate.net Molecular modeling and chemoinformatic approaches allow researchers to visualize and analyze the interactions between insecticides and their target sites, providing insights that guide the design of more effective molecules. nih.govresearchgate.net

Homology Modeling of the Target Site:

To investigate the binding of sulfoxaflor to its target, the insect nicotinic acetylcholine receptor (nAChR), researchers have constructed homology models of the receptor. nih.gov One such model was created for the Myzus persicae (green peach aphid) nAChR. nih.gov

Using this model, the interactions of sulfoxaflor's four distinct stereoisomers were analyzed. The modeling predicted that all four stereoisomers contribute to the insecticide's activity. nih.gov

These studies help explain the lack of cross-resistance between sulfoxaflor and neonicotinoids. Modeling of a resistance-conferring mutation (R81T) in the nAChR predicted that the mutation would have a much smaller effect on the binding of sulfoxaflor's stereoisomers compared to its effect on neonicotinoids. nih.gov This distinction in binding provides a molecular basis for sulfoxaflor's efficacy against certain neonicotinoid-resistant insect strains. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

An analysis of sulfoximine analogs revealed a significant correlation between insecticidal activity against green peach aphids and two specific molecular descriptors: the molecule's volume (vol) and a molar refractivity parameter (GCUT_SMR_3). nih.gov

This predictive QSAR model helps to explain the observed decrease in activity with bulkier substituents at certain positions on the sulfoxaflor scaffold. nih.gov

These computational studies have confirmed the unique chemical nature of sulfoxaflor and its distinct interactions with metabolic enzymes and nAChRs, supporting its classification in a separate chemical subgroup (IRAC Group 4C) from other nAChR modulators like neonicotinoids (Group 4A). researchgate.netresearchgate.net

Table 3: Summary of Molecular Modeling and Chemoinformatic Findings for Sulfoximines

Computational Approach Key Finding Implication Reference
nAChR Homology Modeling Whole-molecule van der Waals interactions correlate with binding affinity. Accurately predicts the rank order of binding affinity for sulfoxaflor and neonicotinoids. nih.gov
nAChR Homology Modeling The R81T target-site mutation has less impact on sulfoxaflor binding than on neonicotinoid binding. Provides a molecular basis for the lack of cross-resistance. nih.gov

Regulatory Science and Environmental Risk Assessment Methodologies for Sulfoxaflor

Methodologies for Assessing Environmental Exposure Pathways (e.g., spray drift, runoff)

The potential for a pesticide to move from the application area to other parts of the environment is a primary concern in risk assessment. For sulfoxaflor (B1682526), key exposure pathways include spray drift and runoff. rsc.orgisotope.com Regulatory agencies employ a variety of models and methodologies to predict and quantify this movement.

Spray Drift Assessment:

Spray drift, the airborne movement of pesticide droplets away from the target site, is a significant potential route of non-target exposure. rsc.org To estimate the deposition of sulfoxaflor from spray drift, regulatory bodies utilize models such as AgDRIFT®. This model can simulate various agricultural application scenarios, including aerial and ground boom spraying, to predict the amount of pesticide that may land in adjacent areas. nih.gov The inputs for these models include application methods, meteorological conditions, and the physical-chemical properties of the pesticide formulation. These models are crucial for establishing buffer zones and application restrictions to protect sensitive habitats and non-target organisms. apvma.gov.au

Runoff and Leaching Assessment:

Post-application runoff from agricultural fields can transport sulfoxaflor into nearby aquatic ecosystems. The potential for runoff is influenced by factors such as soil type, rainfall intensity, and the pesticide's properties, including its solubility and soil adsorption coefficient. Sulfoxaflor has a relatively short half-life in soil, which can limit the amount available for runoff. isotope.comapvma.gov.au However, its metabolites may have different mobility and persistence characteristics. apvma.gov.au

To assess the potential for water contamination via runoff and leaching, models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used. These models simulate the movement of pesticides and their degradation products through the soil and into surface and groundwater. The data generated from these models help in predicting estimated environmental concentrations (EECs) in aquatic environments, which are then used in ecological risk assessments.

Ecological Risk Characterization Frameworks for Non-Target Organisms

Once the potential environmental concentrations of sulfoxaflor are estimated, the next step is to characterize the ecological risk to non-target organisms. This is typically done through a tiered risk assessment framework that compares exposure estimates to toxicity endpoints. nih.gov

A significant focus of sulfoxaflor's ecological risk assessment has been on pollinators, particularly bees, due to its mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govfao.org The risk assessment framework for pollinators involves several tiers:

Tier 1: This is a conservative screening-level assessment that compares the maximum predicted environmental concentrations in relevant matrices (like pollen and nectar) to acute and chronic toxicity values for bees. nih.gov If the ratio of exposure to toxicity (the Risk Quotient, or RQ) exceeds a level of concern, further assessment is triggered. nih.gov

Higher Tiers: If the Tier 1 assessment indicates a potential risk, more refined and realistic exposure assessments are conducted. This can involve semi-field (tunnel) studies and full-field studies to obtain more accurate data on residue levels in pollen and nectar under real-world conditions. nih.gov

Monitoring Programs for Environmental Residues of Sulfoxaflor and its Metabolites (utilizing Sulfoxaflor-d3)

Accurate monitoring of sulfoxaflor and its metabolites in various environmental matrices is fundamental to validating exposure models and ensuring that regulatory limits are not exceeded. The development of sensitive and specific analytical methods is crucial for these monitoring programs.

The use of isotopically labeled internal standards is a cornerstone of modern analytical chemistry for achieving high accuracy and precision. This compound, a deuterated form of sulfoxaflor, serves this purpose in the analysis of sulfoxaflor residues.

Role of this compound in Analytical Methods:

This compound is chemically identical to sulfoxaflor but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium (B1214612). This property makes it an ideal internal standard for use with mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In a typical analytical workflow, a known amount of this compound is added to an environmental sample (e.g., water, soil, or a biological tissue) before extraction and cleanup. Because this compound behaves identically to the non-labeled sulfoxaflor throughout the sample preparation and analysis process, any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the non-labeled sulfoxaflor to this compound in the final analysis, the original concentration of sulfoxaflor in the sample can be accurately calculated, correcting for any analytical variability.

One such method, Method 091188, is an LC/MS/MS method developed for the determination of sulfoxaflor and its metabolites, X11719474 and X11721061, in animal matrices. This method utilizes a mixture of stable-isotope internal standards, including D3-sulfoxaflor, for quantitative determination.

Below is an interactive table summarizing the key aspects of an analytical method utilizing this compound for the determination of sulfoxaflor residues.

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound
Purpose of Internal Standard To correct for matrix effects and variations in extraction recovery and instrument response, thereby improving the accuracy and precision of quantification.
Matrices Animal tissues (e.g., milk, muscle, liver, kidney, fat), eggs
Extraction Samples are typically extracted with an acetonitrile (B52724)/water solution.
Cleanup Solid-Phase Extraction (SPE) is often used to remove interfering substances from the sample extract.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy. For sulfoxaflor and its metabolites, LOQs are typically in the low µg/kg range.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy.

The application of analytical methods incorporating this compound is essential for robust environmental monitoring programs. These programs provide the data necessary to:

Validate the predictions of environmental fate and transport models.

Assess compliance with maximum residue limits (MRLs) in food and feed.

Conduct post-registration monitoring to ensure that the use of sulfoxaflor does not result in unforeseen environmental impacts.

Future Research Avenues for Sulfoxaflor D3 and Deuterated Pesticide Analogs

Elucidation of Unidentified Metabolic Pathways and Degradation Products

The complete metabolic fate of many pesticides, including sulfoxaflor (B1682526), is not fully understood. While major metabolites are often identified, minor or transient metabolic products can remain elusive. Studies on sulfoxaflor have identified primary degradation products like X11719474 and X11721061. nih.govresearchgate.net However, research has also indicated that a portion of the parent compound is transformed into yet unknown metabolites. researchgate.net

Future research utilizing Sulfoxaflor-d3 can play a crucial role in identifying these unknown pathways. The use of deuterated analogs, such as γ-BHC-d6 in historical studies, provides a stable isotopic signature that allows for the precise tracing of the compound and its derivatives through complex biological and environmental systems. jst.go.jpnih.gov By employing techniques like Deuterated Metabolic Imaging (DMI) or mass spectrometry, researchers can track the deuterium (B1214612) label, making it easier to distinguish metabolites from the complex background matrix of environmental and biological samples. isotope.com This approach can help map the complete degradation network, identifying novel breakdown products and clarifying the kinetics of these transformations. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow certain metabolic reactions, allowing for the accumulation and detection of intermediate metabolites that would otherwise be too transient to identify.

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

Sulfoxaflor's primary mode of action is as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netnih.govmdpi.com While this interaction is established, the precise molecular dynamics and the influence of metabolic processes on target site activity require deeper investigation. Deuterated analogs like this compound provide a unique opportunity for these advanced studies.

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, slowing the rate of C-H bond cleavage, a common step in metabolic detoxification by enzymes like cytochrome P450s. jst.go.jpnih.govcdnsciencepub.com By comparing the effects of this compound with its non-deuterated counterpart, researchers can decouple the direct toxicological action at the nAChR from the effects of metabolic breakdown. This allows for a more refined analysis of the insecticide's intrinsic activity at the receptor level. Such studies could clarify binding affinities, receptor conformational changes, and the downstream signaling cascade with greater precision. This approach has been used to study the mode of action of other neurotoxic insecticides, providing valuable information on their metabolism and physiological activity. jst.go.jp

Development of Novel Analytical Applications for Trace Analysis

One of the most immediate and established applications for this compound is in analytical chemistry as an internal standard. fao.orgusbio.net The development of highly sensitive and accurate analytical methods is crucial for monitoring pesticide residues in food and the environment. Deuterated internal standards are considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wiley.com

Because a deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects during analysis. impactanalytical.com However, its higher mass allows it to be distinguished by the mass spectrometer. This enables precise correction for analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reliable quantification. nih.govmdpi.comnih.gov Future research should focus on developing and validating novel, high-throughput analytical methods using this compound for the trace analysis of sulfoxaflor and its key metabolites in complex matrices like soil, water, and various agricultural commodities.

Table 1: Advantages of Using this compound as an Internal Standard in Trace Analysis


AdvantageScientific RationaleImpact on Analysis
Improved Accuracy and PrecisionCompensates for analyte loss during sample extraction, cleanup, and instrumental analysis by mimicking the behavior of the non-deuterated analyte. usbio.netReduces variability and systematic errors, leading to more reliable and reproducible quantitative results. impactanalytical.com
Correction for Matrix EffectsExperiences similar signal suppression or enhancement from co-eluting matrix components as the target analyte. nih.govAllows for accurate quantification even in complex samples (e.g., soil, fatty foods) where matrix interference is significant.
High SpecificityThe distinct mass-to-charge (m/z) ratio prevents interference from the native analyte or other sample components.Ensures that the detected signal is unambiguously from the internal standard, improving method specificity.
Enhanced Method RobustnessMakes the analytical method less sensitive to minor variations in experimental conditions (e.g., injection volume, temperature). nih.govIncreases the transferability and reliability of the method between different laboratories and instruments.

Comprehensive Comparative Studies with Non-Deuterated Sulfoxaflor

A critical area for future research is the direct comparison of this compound with non-deuterated sulfoxaflor across several key parameters. Such studies are essential for understanding the subtle but potentially significant effects of deuteration on the compound's biological and environmental behavior. The kinetic isotope effect can influence metabolic stability; by retarding metabolism, deuteration can sometimes increase a compound's potency and duration of action. nih.govcdnsciencepub.com

This phenomenon is particularly relevant for insecticides, as metabolic degradation via cytochrome P450 enzymes is a primary mechanism of detoxification and resistance in insects. nih.govcdnsciencepub.com Comparative studies could investigate whether this compound exhibits enhanced toxicity or persistence, especially in insect populations that have developed resistance to other insecticides. nih.gov These investigations would provide invaluable data for resistance management strategies and for refining ecological risk assessments by determining if the deuterated analog poses a different environmental risk profile in terms of bioaccumulation or non-target organism toxicity.

Table 2: Proposed Comparative Studies: this compound vs. Sulfoxaflor


Research AreaKey Parameters to ComparePotential Insights
Insecticidal PotencyLD50/LC50 values in susceptible and resistant insect strains.Determine if the kinetic isotope effect enhances toxicity by slowing metabolic detoxification. wiley.com
Metabolic StabilityHalf-life in insect, plant, and soil microsome assays.Quantify the impact of deuteration on the rate of metabolic degradation by key enzyme systems (e.g., P450s). nih.gov
Environmental PersistenceDegradation half-life (DT50) in soil and aquatic environments.Assess whether slowed metabolism leads to greater environmental persistence and potential for long-term exposure. mdpi.com
EcotoxicityToxicity to non-target organisms (e.g., pollinators, aquatic invertebrates).Evaluate if changes in potency and persistence alter the risk profile for beneficial and non-target species. [29, 42]

Integration of Multi-Omics Approaches in Ecotoxicological and Resistance Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized toxicology by enabling a holistic view of an organism's response to chemical stressors. nih.govmdpi.comresearchgate.net Future research should integrate these powerful tools to study the effects of this compound. A multi-omics approach can provide a comprehensive, systems-level understanding of the molecular mechanisms underlying toxicity, adaptation, and resistance. researchgate.netfrontiersin.org

By comparing the multi-omics profiles of organisms exposed to sulfoxaflor versus this compound, scientists could pinpoint specific genes, proteins, and metabolic pathways that are differentially affected due to the altered metabolism of the deuterated compound. For instance, transcriptomics (RNA-seq) could reveal changes in the expression of detoxification genes, while metabolomics could identify subtle shifts in metabolic networks. mdpi.com This integrated approach is particularly powerful for elucidating complex phenomena like non-target site resistance and for discovering novel biomarkers of exposure and effect in ecotoxicological studies. nih.govmdpi.com

Table 3: Application of Multi-Omics Technologies to Deuterated Pesticide Research


Omics TechnologyObjectivePotential Application with this compound
Genomics Identify genetic variations (e.g., SNPs, CNVs) associated with resistance. researchgate.netCompare genomic profiles of insect populations resistant to sulfoxaflor to identify mutations in detoxification or target-site genes.
Transcriptomics Analyze differential gene expression in response to exposure. researchgate.netCompare gene expression profiles after exposure to Sulfoxaflor vs. This compound to isolate metabolic response genes from target-site response genes.
Proteomics Study changes in protein abundance and post-translational modifications. nih.govIdentify up- or down-regulation of specific proteins (e.g., cytochrome P450s, GSTs) involved in the detoxification of the deuterated vs. non-deuterated form.
Metabolomics Characterize the complete profile of small-molecule metabolites. isotope.comTrace the metabolic fate of this compound and identify unique metabolic fingerprints associated with its exposure compared to the parent compound.
Multi-Omics Integration Construct comprehensive models of toxicity and resistance pathways. jst.go.jpIntegrate data from all omics layers to build predictive models of how the kinetic isotope effect influences resistance evolution and ecotoxicological risk. researchgate.net

Q & A

Q. Why is Sulfoxaflor-d3 commonly used as an internal standard in residue analysis?

this compound, a deuterated isotopologue, minimizes matrix effects and corrects for variability in extraction efficiency and instrument response during LC-MS/MS analysis. Its near-identical physicochemical properties to non-deuterated Sulfoxaflor ensure accurate quantification while avoiding co-elution interferences. Methodological validation should include calibration curves with ≥5 concentration levels and spike-recovery tests in representative matrices (e.g., soil, plant tissues) .

Q. What protocols ensure accurate quantification of this compound in environmental samples?

Follow ISO 17025 guidelines for method validation:

  • Use isotope dilution with a minimum of three replicate injections.
  • Optimize extraction solvents (e.g., acetonitrile:water mixtures) to match analyte polarity.
  • Validate limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .

Q. How to design degradation studies for this compound under varying environmental conditions?

Conduct controlled experiments with variables:

  • pH (4–9), UV exposure (254 nm), and temperature (10–40°C).
  • Monitor degradation kinetics using first-order rate constants (kk) and half-life (t1/2t_{1/2}). Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .

Q. What statistical methods are appropriate for this compound experimental data?

Apply ANOVA for inter-batch variability analysis and linear regression for calibration curves. Report confidence intervals (95%) and use Grubbs’ test to identify outliers in recovery rates. Ensure raw data transparency for reproducibility .

Advanced Research Questions

Q. How to resolve discrepancies between LC-MS/MS and GC-MS data when using this compound?

Cross-validate methods by:

  • Comparing derivatization efficiency in GC-MS (e.g., silylation) versus LC-MS/MS ion suppression.
  • Assessing extraction pH impact on this compound stability. Use Bland-Altman plots to quantify systematic biases between platforms .

Q. How to address low recovery rates of this compound in lipid-rich matrices?

Optimize sample preparation:

  • Introduce post-extraction cleanup steps (e.g., dispersive SPE with C18 or EMR-Lipid cartridges).
  • Evaluate recovery at multiple spiking levels (e.g., 0.1×, 1×, and 10× LOQ) to identify matrix interference thresholds .

Q. How to apply the PICO framework to studies on this compound’s environmental persistence?

  • Population : Soil/water samples from agricultural regions.
  • Intervention : Quantification of this compound degradation pathways.
  • Comparison : Non-deuterated Sulfoxaflor vs. deuterated form under identical conditions.
  • Outcome : Half-life (t1/2t_{1/2}) and formation of major metabolites (e.g., X11719474). Align with OECD 307 guidelines for soil degradation studies .

Q. How to handle batch-to-batch variability in synthesizing this compound?

Implement QC measures:

  • NMR and HRMS to confirm deuteration efficiency (>98% isotopic purity).
  • Monitor storage stability (e.g., -80°C vs. 4°C) and pre-test solubility in target solvents (e.g., methanol, acetonitrile) .

Q. How to integrate prior literature into novel this compound research?

Conduct systematic reviews using PRISMA guidelines:

  • Extract data on Sulfoxaflor’s environmental fate (e.g., KocK_{oc}, DT50DT_{50}) from databases like Web of Science.
  • Perform meta-analysis to identify knowledge gaps (e.g., long-term ecotoxicology data) .

Q. How to use FINER criteria for developing this compound research questions?

  • Feasible : Ensure access to isotopic labeling facilities and analytical instrumentation.
  • Novel : Investigate understudied metabolites (e.g., sulfoxaflor-olefin).
  • Ethical : Adhere to EPA guidelines for ecotoxicological testing (e.g., OECD 213 honeybee assays).
  • Relevant : Align with regulatory needs for neonicotinoid alternatives .

Methodological Guidance

Q. How to validate extraction efficiency of this compound in plant tissues?

  • Use pressurized liquid extraction (PLE) with cellulose filters to minimize matrix interference.
  • Compare recovery rates against certified reference materials (CRMs) or inter-laboratory studies .

Q. How to structure a research paper discussing this compound results?

  • Results : Tabulate recovery rates, LOD/LOQ, and degradation kinetics. Include chromatograms highlighting isotope separation.
  • Discussion : Contrast findings with prior studies (e.g., differences in soil t1/2t_{1/2} across climatic zones). Propose mechanisms for observed discrepancies (e.g., microbial diversity effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.